

Ancremonam: A Preclinical In-depth Technical Guide

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Compound of Interest

| | |
|----------------|--------------|
| Compound Name: | Ancremonam |
| CAS No.: | 1810051-96-7 |
| Cat. No.: | B608765 |

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For Researchers, Scientists, and Drug Development Professionals

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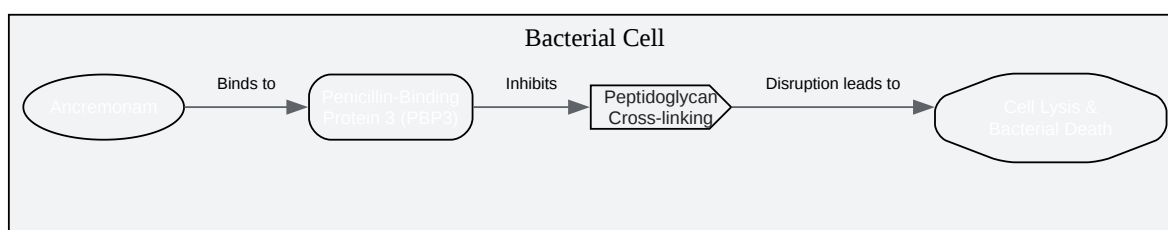
Introduction

Ancremonam (formerly LYS228) is a novel, intravenously administered monobactam antibiotic currently in clinical development for the treatment of serious infections caused by Gram-negative bacteria. This guide provides a comprehensive overview of the preclinical data available for **Ancremonam**, offering in-depth insights into its mechanism of action, microbiological profile, in vivo efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) characteristics. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antibacterial agents.

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

Ancremonam, like other members of the monobactam class, exerts its bactericidal activity by inhibiting bacterial cell wall synthesis. Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.

The binding of **Ancremonam** to PBP3 disrupts the cross-linking of peptidoglycan chains, leading to the formation of a defective cell wall. This ultimately results in cell lysis and bacterial death. A key characteristic of **Ancremonam** is its high affinity and specificity for PBP3 in Gram-negative bacteria, which accounts for its targeted spectrum of activity.



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Caption: Mechanism of action of **Ancremonam**.

In Vitro Microbiological Profile

Ancremonam has demonstrated potent in vitro activity against a broad spectrum of Enterobacteriaceae, including multidrug-resistant (MDR) strains. A significant attribute of **Ancremonam** is its stability against a wide range of β -lactamases, including both serine- β -lactamases (SBLs) and metallo- β -lactamases (MBLs).

Spectrum of Activity

The following table summarizes the in vitro activity of **Ancremonam** (formerly LYS228) against a panel of Enterobacteriaceae isolates.

| Organism (n) | Ancremonam (LYS228) MIC (µg/mL) |
|-----------------------|---------------------------------|
| MIC50 | |
| Escherichia coli | 0.12 |
| Klebsiella pneumoniae | 0.25 |
| Enterobacter cloacae | 0.25 |
| Serratia marcescens | 0.5 |
| Citrobacter freundii | 0.25 |

Data compiled from publicly available research.

Activity Against β -Lactamase-Producing Strains

A critical feature of **Ancremonam** is its robust activity against Enterobacteriaceae strains that produce a diverse array of β -lactamases, which are a common mechanism of resistance to many β -lactam antibiotics.

| β -Lactamase Phenotype (n) | Ancremonam (LYS228) MIC (µg/mL) |
|---------------------------------------------------------|---------------------------------|
| MIC50 | |
| Extended-Spectrum β -Lactamase (ESBL) Producers | 0.25 |
| Carbapenem-Resistant Enterobacteriaceae (CRE) | 0.5 |
| - Klebsiella pneumoniae carbapenemase (KPC) Producers | 0.5 |
| - New Delhi Metallo- β -lactamase (NDM) Producers | 1 |
| - Oxacillinase (OXA-48-like) Producers | 0.5 |

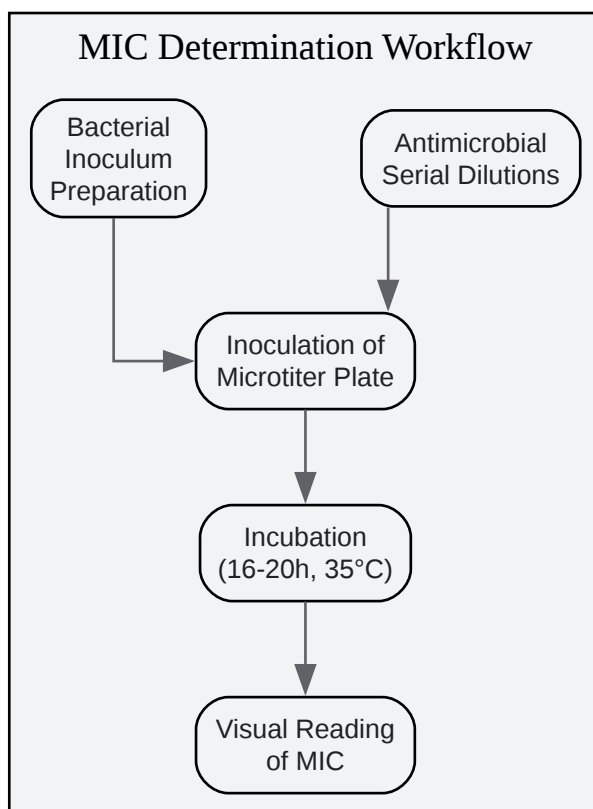
Data compiled from publicly available research.

Experimental Protocol: Broth Microdilution for MIC Determination

The determination of Minimum Inhibitory Concentrations (MICs) is a fundamental in vitro assay to assess the antimicrobial activity of a compound.

Methodology:

- Preparation of Bacterial Inoculum:
 - Isolate colonies of the test organism are grown overnight on appropriate agar plates.
 - A suspension of the bacteria is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).
 - This suspension is further diluted to achieve a final inoculum density of approximately 5×10^5 CFU/mL in each well of the microtiter plate.
- Preparation of Antimicrobial Dilutions:
 - A stock solution of **Ancremonam** is prepared in a suitable solvent.
 - Serial twofold dilutions of **Ancremonam** are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
- Inoculation and Incubation:
 - The prepared bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.
 - Positive (no drug) and negative (no bacteria) growth control wells are included.
 - The plates are incubated at $35^\circ\text{C} \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Determination of MIC:
 - The MIC is visually determined as the lowest concentration of **Ancremonam** that completely inhibits the visible growth of the organism.



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Caption: Workflow for MIC determination.

In Vivo Efficacy

The in vivo efficacy of **Ancremonam** has been evaluated in various preclinical models of infection, demonstrating its potential for treating serious Gram-negative infections.

Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized infections.

Experimental Protocol:

- **Induction of Neutropenia:** Mice are rendered neutropenic by intraperitoneal administration of cyclophosphamide. This allows for the assessment of the antibiotic's efficacy with minimal contribution from the host's immune system.

- Infection: A defined inoculum of the test organism (e.g., a carbapenem-resistant *Klebsiella pneumoniae* strain) is injected into the thigh muscle of the neutropenic mice.
- Treatment: **Ancremonam** is administered at various dose levels and schedules (e.g., subcutaneously) starting at a specified time post-infection.
- Efficacy Assessment: At the end of the treatment period (typically 24 hours), the mice are euthanized, and the thigh muscles are excised, homogenized, and plated to determine the bacterial load (CFU/thigh). Efficacy is measured by the reduction in bacterial counts compared to untreated control animals.

In these models, **Ancremonam** has been shown to be efficacious against infections caused by KPC- and NDM-producing *K. pneumoniae*.

Murine Ascending Urinary Tract Infection (UTI) Model

This model is used to assess the efficacy of antibiotics in treating complicated UTIs.

Experimental Protocol:

- Infection: A defined inoculum of a uropathogenic *Escherichia coli* strain is instilled directly into the bladder of female mice via a catheter.
- Treatment: **Ancremonam** is administered at various doses.
- Efficacy Assessment: After the treatment period, the mice are euthanized, and the kidneys and bladder are aseptically removed, homogenized, and plated to quantify the bacterial burden.

In this model, **Ancremonam** demonstrated a significant reduction in the bacterial load in the kidneys and bladder.

Pharmacokinetics/Pharmacodynamics (PK/PD)

Understanding the PK/PD relationship is crucial for optimizing dosing regimens to maximize efficacy and minimize the emergence of resistance.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies of **Ancremonam** have been conducted in rats and dogs.

The key findings include:

- Elimination: Primarily eliminated through the renal route.
- Half-life: A short half-life of approximately 0.3 to 0.75 hours was observed in these preclinical species.

Pharmacodynamic Parameter

Dose-fractionation studies in the neutropenic murine thigh infection model have identified the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT>MIC) as the primary pharmacodynamic driver of **Ancremonam**'s efficacy. This is a characteristic feature of β -lactam antibiotics.

Toxicology

A first-in-human study has provided initial safety and tolerability data for **Ancremonam** in healthy volunteers. In this study, **Ancremonam** was found to be safe and well-tolerated, with no serious adverse events reported. The most common adverse events were related to the infusion site. While detailed preclinical toxicology reports with specific No-Observed-Adverse-Effect-Levels (NOAELs) are not publicly available, the progression of **Ancremonam** into Phase II clinical trials suggests a favorable preclinical safety profile.

Conclusion

The preclinical data for **Ancremonam** (LYS228) demonstrate its potential as a valuable new agent for the treatment of serious infections caused by multidrug-resistant Enterobacteriaceae. Its potent in vitro activity, stability against a wide range of β -lactamases, and demonstrated in vivo efficacy in relevant animal models, coupled with a favorable early clinical safety profile, support its continued clinical development. The identification of %fT>MIC as the key PK/PD driver will be instrumental in optimizing dosing regimens for future clinical studies.

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